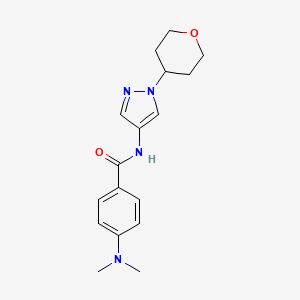

![molecular formula C13H8F3NO4 B2806410 1-硝基-4-[4-(三氟甲氧基)苯氧基]苯 CAS No. 74030-44-7](/img/structure/B2806410.png)

1-硝基-4-[4-(三氟甲氧基)苯氧基]苯

描述

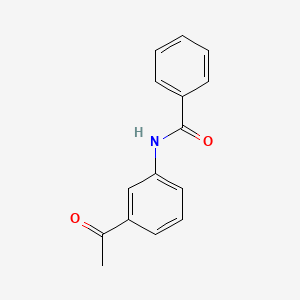

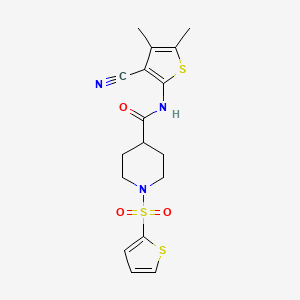

“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is a chemical compound with the molecular formula C13H8F3NO4 . It is a type of nitro compound and a non-heterocyclic fluorinated building block .

Molecular Structure Analysis

The molecular structure of “1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” consists of a benzene ring substituted with nitro and phenoxy groups. The phenoxy group is further substituted with a trifluoromethoxy group .科学研究应用

电合成及抗菌应用

- 电合成:该化合物用作制备三氯生(一种通常用于化妆品中的重要抗菌剂)的前体。它通常通过使用偏钒酸盐或用雷尼镍催化剂催化氢化还原类似化合物(4-氯-1-(2,4-二氯苯氧基)-2-硝基苯)获得。在电解过程中,考虑电流密度、温度和溶剂类型等因素,探索了合成电化学途径 (Thirunavukkarasu,1999)。

催化和聚合物化学

催化羟基化:该化合物在使用各种氧化剂将苯直接羟基化为苯酚中发挥作用。这在石化、农用化学品和塑料生产中至关重要。由于其优异的性能,不同的催化剂(包括基于分子筛的催化剂)被用于此反应 (Jiang、Wang 和 Han,2013)。

聚酰亚胺薄膜生产:1,3-双(4-硝基-2-三氟甲基-苯氧基)苯及其衍生物用于合成透明聚酰亚胺薄膜。这些薄膜由于其性能而具有重要的应用,并且正在研究其性能特征 (Fu Ju-sun,2010)。

环境化学

与羟基自由基反应:该化合物与羟基自由基的相互作用(特别是在大气环境中)被研究以了解其环境影响。这包括检查苯和其他相关化合物在 NO2 和 O2 存在下的转化 (Moschonas、Danalatos 和 Glavas,1998)。

硝化和羟基化研究:在水溶液中亚硝酸盐/亚硝酸存在的条件下,苯的硝化和羟基化是另一个感兴趣的领域。这项研究与了解自然和污染水系统中的化学转化有关 (Vione 等人,2004)。

材料科学和电子学

酞腈聚合物合成:合成了一种结构类似的间苯二酚基酞腈,用于制造具有高温稳定性的网络聚合物。由于其受控加工和热性能,这些聚合物在先进材料科学中得到应用 (Keller 和 Dominguez,2005)。

分子电子器件:含有与本化合物结构类似的硝胺氧化还原中心的化合物在分子电子器件中显示出显着的潜力。这些分子表现出负微分电阻和高开-关峰谷比等特性,这对于电子应用至关重要 (Chen、Reed、Rawlett 和 Tour,1999)。

安全和危害

“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is classified as an irritant . It may cause skin irritation, and it may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

属性

IUPAC Name |

1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACLFAIEXLKPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

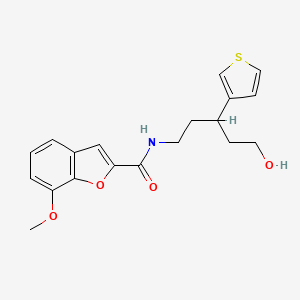

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2806332.png)

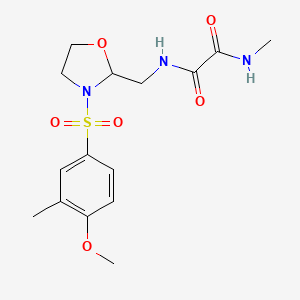

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2806342.png)

![Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B2806345.png)

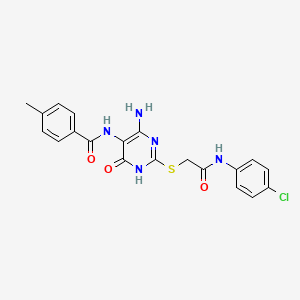

![4-chloro-2-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2806348.png)